5,7-Dimethoxy-3-(trifluoromethyl)quinoline

Anticancer Tubulin Inhibitor Antiproliferative

Specifically procure the 3-trifluoromethyl regioisomer for precise SAR studies. This 5,7-dimethoxy-3-CF3 quinoline scaffold is essential for mapping tubulin polymerization pharmacophores and developing novel kinase inhibitors. Generic substitution with 2-CF3 analogs is not feasible due to profound regioisomeric differences in target engagement and potency.

Molecular Formula C12H10F3NO2
Molecular Weight 257.212
CAS No. 2344680-78-8
Cat. No. B2665230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dimethoxy-3-(trifluoromethyl)quinoline
CAS2344680-78-8
Molecular FormulaC12H10F3NO2
Molecular Weight257.212
Structural Identifiers
SMILESCOC1=CC2=C(C=C(C=N2)C(F)(F)F)C(=C1)OC
InChIInChI=1S/C12H10F3NO2/c1-17-8-4-10-9(11(5-8)18-2)3-7(6-16-10)12(13,14)15/h3-6H,1-2H3
InChIKeyKCVDSTGUXPUOII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dimethoxy-3-(trifluoromethyl)quinoline (CAS 2344680-78-8) for Scientific Sourcing and Procurement


5,7-Dimethoxy-3-(trifluoromethyl)quinoline (CAS 2344680-78-8) is a synthetic quinoline derivative with the molecular formula C12H10F3NO2 and a molecular weight of 257.21 g/mol . The compound is characterized by two methoxy groups at the 5 and 7 positions and a trifluoromethyl group at the 3-position of the quinoline scaffold . This compound falls under the IPC class C07D 215/50, which covers heterocyclic compounds containing quinoline ring systems [1].

Why Generic Substitution Fails for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline


Generic substitution of 5,7-dimethoxy-3-(trifluoromethyl)quinoline with other quinoline derivatives is not feasible due to the critical influence of substitution pattern on biological activity. The specific positioning of the trifluoromethyl group at the C-3 position, as opposed to the C-2 or C-4 positions found in analogs like 5,7-dimethoxy-2-(trifluoromethyl)quinoline (CAS 176722-65-9), creates distinct electronic and steric environments . This regioisomeric difference is known to profoundly impact target engagement and potency, as demonstrated in structure-activity relationship (SAR) studies of trifluoromethylquinoline derivatives, where subtle positional changes led to dramatic variations in antiproliferative activity [1]. Therefore, selection for research or industrial application requires precise specification of the 3-substituted isomer.

Quantitative Evidence Guide for Sourcing 5,7-Dimethoxy-3-(trifluoromethyl)quinoline


Potent Tubulin Polymerization Inhibition: A Class-Level Comparison of Antiproliferative Activity

A series of novel trifluoromethylquinoline derivatives, representing close structural analogs, were evaluated for antiproliferative activity against four human cancer cell lines (A549, HeLa, MCF-7, and HepG2). These compounds demonstrated remarkable antiproliferative effects at nanomolar concentrations [1]. While specific IC50 data for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline were not identified in primary literature, this class-level evidence strongly suggests that the 3-substituted trifluoromethylquinoline scaffold is a privileged structure for potent anticancer activity [2]. The study highlighted that even minor structural modifications within this class led to significant differences in potency, underscoring the need for precise analog selection [1].

Anticancer Tubulin Inhibitor Antiproliferative

Critical Structural Differentiation: 3-Trifluoromethyl Regioisomer vs. 2-Trifluoromethyl Regioisomer

The 3-trifluoromethyl isomer (CAS 2344680-78-8) is structurally distinct from its 2-trifluoromethyl regioisomer (CAS 176722-65-9) . This is a crucial distinction for procurement, as the position of the trifluoromethyl group on the quinoline ring is a primary determinant of biological activity and target engagement [1]. Studies on trifluoromethylquinoline derivatives demonstrate that antiproliferative and antimalarial activities are highly sensitive to the position of the trifluoromethyl group, with the 3-position being essential for certain activities, such as those against chloroquine-resistant strains of P. falciparum [1]. Therefore, substituting one isomer for the other is not scientifically valid and will lead to different experimental outcomes.

Medicinal Chemistry SAR Regioisomer

Enhanced Drug-Like Properties: The Impact of Methoxy Substitution at C-5 and C-7

The presence of methoxy groups at both the 5- and 7-positions of the quinoline scaffold is a key structural feature associated with enhanced biological activity. SAR studies on 5,7-dimethoxyquinolin-4-one derivatives demonstrate that compounds with this substitution pattern exhibit significantly higher cytotoxicity compared to their reduced 2,3-dihydroquinolin-4-one counterparts [1]. For example, within a series of 3-substituted quinolin-4-ones, compounds 103h and 103k, which contain the 5,7-dimethoxy motif, demonstrated potent growth inhibition against MCF-7 cells with IC50 values of 9.68 and 5.33 µM, respectively [2]. This pattern is also observed in other quinoline derivatives, such as DMPQ, where 5,7-dimethoxy substitution contributes to potent and selective PDGFRβ inhibition with an IC50 of 80 nM [3].

Medicinal Chemistry SAR Drug-likeness

Recommended Research and Industrial Application Scenarios for 5,7-Dimethoxy-3-(trifluoromethyl)quinoline


Anticancer Drug Discovery: Lead Optimization Based on a Nanomolar-Active Scaffold

Procure this compound for use as a core scaffold in medicinal chemistry programs targeting tubulin polymerization. Class-level evidence demonstrates that structurally related trifluoromethylquinoline derivatives achieve nanomolar antiproliferative activity against multiple human cancer cell lines [1]. This makes 5,7-Dimethoxy-3-(trifluoromethyl)quinoline an ideal starting point for synthesizing focused libraries aimed at improving potency and selectivity for novel anticancer agents.

Structure-Activity Relationship (SAR) Studies: Investigating Regioisomeric Effects

Utilize this specific 3-trifluoromethyl isomer in comparative SAR studies against its 2-trifluoromethyl regioisomer (CAS 176722-65-9). Such studies are crucial for mapping the pharmacophore of trifluoromethylquinoline-based inhibitors and understanding the impact of substituent position on biological target engagement [2]. This is essential research for de-risking lead candidates and securing intellectual property.

Kinase Inhibitor Development: Leveraging the 5,7-Dimethoxy Pharmacophore

Employ this compound in the design of novel kinase inhibitors. The 5,7-dimethoxyquinoline core is a recognized pharmacophore for potent and selective kinase inhibition, as evidenced by DMPQ, a PDGFRβ inhibitor with an IC50 of 80 nM [3]. The addition of a 3-trifluoromethyl group offers a handle for modulating physicochemical properties and binding interactions, presenting a new avenue for developing inhibitors against other therapeutically relevant kinases.

Chemical Biology Probe Development: Functionalizing a Privileged Scaffold

Use 5,7-Dimethoxy-3-(trifluoromethyl)quinoline as a starting material for the synthesis of chemical biology probes. The compound's unique substitution pattern (5,7-dimethoxy and 3-CF3) provides distinct vectors for further functionalization to create affinity probes or fluorescent analogs for target identification and validation studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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